molecular formula C16H22O4 B5162026 [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid

[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid

Cat. No. B5162026
M. Wt: 278.34 g/mol
InChI Key: PEYISLNVIWVSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid, also known as MDPV, is a synthetic cathinone that has been gaining popularity as a recreational drug. However, MDPV has also been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects such as increased alertness, euphoria, and decreased appetite. However, prolonged use of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid can lead to addiction and other negative side effects.
Biochemical and Physiological Effects:
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also affects the reward pathway in the brain, leading to addiction and dependence. Additionally, [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid has been shown to cause oxidative stress and damage to the liver and kidneys.

Advantages and Limitations for Lab Experiments

[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and negative side effects make it a challenging compound to work with. Additionally, the legality of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid varies by country, making it difficult to obtain for research purposes.

Future Directions

For research include investigating its potential therapeutic applications, developing safer analogs, and studying its long-term effects and effects on different populations.

Synthesis Methods

[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde. The resulting product is then reduced using sodium borohydride to yield [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been investigated for its potential as a painkiller and as a treatment for drug addiction. Additionally, [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid has been used as a research tool to study the dopamine and norepinephrine transporters in the brain.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-15(2)11-16(8-9-20-15,10-14(17)18)12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYISLNVIWVSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC(=O)O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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